4,5-Dichloro-2-methylisothiazol-3-one-d3
Description
Contextual Significance of Isothiazolinone Biocides in Industrial and Environmental Applications
Isothiazolinones are a class of heterocyclic organic compounds that exhibit potent, broad-spectrum antimicrobial activity against bacteria, fungi, and algae. google.comnih.gov This efficacy has led to their extensive use as biocides and preservatives in a multitude of industrial and commercial applications. google.comnih.gov Key sectors utilizing isothiazolinones include industrial water treatment systems (such as cooling towers), paper manufacturing, oil and gas operations, and the formulation of products like paints, adhesives, detergents, and cosmetics. google.comnih.govwikipedia.org The primary function of these biocides is to prevent microbial growth and the associated biofouling, which can lead to operational inefficiencies, product degradation, and health hazards. nih.gov
The widespread application of isothiazolinones, however, raises important environmental considerations. Their release into aquatic ecosystems through industrial effluents and consumer products is a subject of ongoing research. researchgate.net While some studies indicate that isothiazolinones can biodegrade in the environment, their potential toxicity to non-target aquatic organisms necessitates the development of sensitive and accurate methods for their detection and quantification. researchgate.netepa.gov
Rationale for the Synthesis and Application of Deuterated 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT-d3)
The synthesis and application of 4,5-Dichloro-2-methylisothiazol-3-one-d3 (DCMIT-d3) are driven by the need for a reliable internal standard for the quantitative analysis of its non-deuterated analog, 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT). DCMIT is a potent isothiazolinone biocide used in various industrial applications. google.com Given the regulatory scrutiny and environmental interest in isothiazolinones, accurate measurement of DCMIT concentrations in diverse matrices is crucial.
DCMIT-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium (B1214612) atoms, serves this purpose effectively. lgcstandards.com When added to a sample at a known concentration at the beginning of the analytical workflow, DCMIT-d3 co-extracts and co-elutes with the native DCMIT. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By comparing the mass spectrometric signal of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved. clearsynth.comlcms.cz This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for quantitative analysis.
While the specific synthesis route for DCMIT-d3 is proprietary to chemical suppliers, it would likely follow a similar pathway to the non-deuterated compound, utilizing a deuterated methylamine (B109427) source. A known one-pot synthesis method for DCMIT involves the reaction of methyl acrylate, methylamine aqueous solution, and sulfur, followed by reactions with hydrogen sulfide (B99878) and chlorine gas. google.comgoogle.com
Current State of Academic Inquiry and Identification of Critical Research Gaps for DCMIT-d3
The current academic inquiry into isothiazolinones is largely focused on their occurrence, fate, and toxicity in the environment, as well as the development of analytical methods for their detection in various consumer and industrial products. nih.govresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the analysis of isothiazolinones. nih.gov
A significant research gap exists in the limited number of studies that specifically focus on the application and validation of DCMIT-d3 as an internal standard for DCMIT analysis. While the principle of its use is well-established, more published research is needed to demonstrate its application in a wider variety of complex matrices, such as industrial wastewater, sludges, and specific consumer product formulations.
Furthermore, there is a need for more comprehensive studies on the potential for isotopic exchange of the deuterium atoms in DCMIT-d3 under various environmental and sample processing conditions. Although the deuterium atoms on the methyl group are generally stable, validation of their stability in different pH and temperature regimes would strengthen the confidence in its use as an internal standard. sigmaaldrich.com The development and reporting of certified reference materials for DCMIT, with values assigned using IDMS with DCMIT-d3, would also be a valuable contribution to the field, enabling better quality control and inter-laboratory comparisons of analytical data.
Compound Information Table
| Compound Name | Abbreviation | Chemical Formula |
| 4,5-Dichloro-2-methylisothiazol-3-one | DCMIT | C₄H₃Cl₂NOS |
| This compound | DCMIT-d3 | C₄D₃Cl₂NOS |
| 2-Methylisothiazol-3(2H)-one | MI | C₄H₅NOS |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (B196307) | CMI | C₄H₄ClNOS |
| 1,2-benzisothiazolin-3-one | BIT | C₇H₅NOS |
| 2-Octyl-3(2H)-isothiazolinone | OIT | C₁₁H₁₉NOS |
| Dichlorooctylisothiazolinone | DCOIT | C₁₁H₁₇Cl₂NOS |
| 2-methyl-1,2-benzisothiazolin-3-one | MBIT | C₈H₇NOS |
Analytical Methodologies for Isothiazolinone Detection
| Analytical Technique | Sample Matrix | Extraction Method | Detection Method | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Water-based adhesives | Vortex extraction | Multiple-Reaction Monitoring (MRM) | Simultaneous determination of six isothiazolinones with good recoveries (81.5-107.3%) and low limits of detection. | nih.gov |
| GC-MS | Environmental waters | Solid Phase Extraction (SPE) | Mass Spectrometry (MS) | Achieved low detection limits (0.1 ng/L to 18 µg/L) for various analytes; surrogate standard improved repeatability. | researchgate.net |
| HPLC with DAD | Washing-up liquid | Dilution and filtration | Diode-Array Detection (DAD) | A fast and simple method for the simultaneous analysis of four preservatives. | nih.gov |
| HPLC-MS/MS | Cosmetics and household products | Matrix Solid-Phase Dispersion (MSPD) | Tandem Mass Spectrometry (MS/MS) | A reliable and low-cost extraction method with good precision (%RSD < 7%). | sigmaaldrich.com |
Properties
Molecular Formula |
C₄D₃Cl₂NOS |
|---|---|
Molecular Weight |
187.06 |
Synonyms |
2-Methyl-4,5-dichloro-3-isothiazolone-d3; 2-Methyl-4,5-dichloroisothiazolin-3-one-d3; 4,5-Dichloro-2-methyl-3(2H)-isothiazolone-d3; 4,5-Dichloro-2-methyl-4-isothiazolin-3-one-d3; _x000B_ |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 4,5 Dichloro 2 Methylisothiazol 3 One D3
Precursor Compounds and Reaction Pathways for the Isothiazolone (B3347624) Core Synthesis
The synthesis of the 4,5-dichloro-2-methylisothiazol-3-one core structure is well-documented, with a common and industrially applicable route proceeding through the formation of N,N'-dimethyl-3,3'-dithiodipropionamide. google.comgoogle.compatsnap.com This key intermediate is subsequently chlorinated to yield the desired heterocyclic ring system.
A prevalent method for the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide is a one-pot process that begins with readily available starting materials: methyl acrylate, methylamine (B109427), and sulfur. google.comgoogle.compatsnap.com The initial step involves a Michael addition reaction. Subsequently, the introduction of hydrogen sulfide (B99878) gas leads to the formation of a dimethyl 3,3'-dithiobispropionate crude product. google.compatsnap.com This intermediate then undergoes amidation with methylamine to produce N,N'-dimethyl-3,3'-dithiodipropionamide. google.compatsnap.com
Table 1: Key Reactions in the Synthesis of the Isothiazolone Core
| Step | Reactants | Intermediate/Product | Reaction Type |
| 1 | Methyl acrylate, Methylamine, Sulfur, Hydrogen sulfide | Dimethyl 3,3'-dithiobispropionate | Michael Addition / Thiolation |
| 2 | Dimethyl 3,3'-dithiobispropionate, Methylamine | N,N'-dimethyl-3,3'-dithiodipropionamide | Amidation |
| 3 | N,N'-dimethyl-3,3'-dithiodipropionamide, Chlorine | 4,5-Dichloro-2-methylisothiazol-3-one | Cyclization / Chlorination |
Targeted Deuterium (B1214612) Incorporation at the Methyl Group: Approaches and Mechanisms
The introduction of a trideuteromethyl (-CD3) group to form 4,5-dichloro-2-methylisothiazol-3-one-d3 necessitates the use of a deuterated precursor. The most direct and logical approach is the substitution of methylamine with its deuterated counterpart, methyl-d3-amine (B1598088) (CD3NH2), in the synthesis of the N,N'-di(methyl-d3)-3,3'-dithiodipropionamide intermediate.
Methyl-d3-amine and its hydrochloride salt are commercially available, often with high isotopic purity (e.g., 99 atom % D). isotope.comcalpaclab.comchemicalbook.com For syntheses requiring in-house preparation, several methods have been developed. One common route involves the reduction of deuterated nitromethane (B149229) (CD3NO2). epo.orggoogleapis.com Deuterated nitromethane can be prepared by reacting nitromethane with deuterium oxide (D2O) in the presence of a base. epo.orggoogleapis.com
Another synthetic strategy employs a deuterated methylating agent. For instance, a method starting from Boc-protected benzylamine, which is then reacted with a deuterated methylating reagent like TsOCD3, has been reported to produce deuterated methylamine in good yields. researchgate.net A similar approach involves the reaction of N-(methyl-d3)phthalimide with an acid to generate the methyl-d3-amine salt. googleapis.com
The proposed synthetic pathway for this compound would therefore mirror that of the non-deuterated compound, with the key modification being the use of methyl-d3-amine.
Proposed Reaction for Deuterated Intermediate:
Dimethyl 3,3'-dithiobispropionate + 2 CD3NH2 → N,N'-di(methyl-d3)-3,3'-dithiodipropionamide + 2 CH3OH
This deuterated intermediate would then be subjected to the same chlorination and cyclization conditions to yield the final product, this compound.
Optimization of Deuteration Efficiency and Isotopic Purity
Achieving a high level of deuterium incorporation and maintaining isotopic purity throughout the synthesis are paramount. Several factors must be carefully controlled to optimize the outcome.
The isotopic purity of the starting deuterated reagent, in this case, methyl-d3-amine, is the primary determinant of the final product's isotopic enrichment. researchgate.net It is crucial to use a starting material with the highest available deuterium content.
During the reaction, it is essential to minimize any potential for H/D exchange. This involves the careful selection of solvents and reagents. The use of protic solvents (e.g., water, methanol) that contain exchangeable protons should be approached with caution, although in some established syntheses for the non-deuterated analog, they are used. patsnap.com If H/D exchange is a concern, the use of aprotic solvents may be preferable. Reaction conditions such as temperature and pH must also be optimized to prevent the loss of the deuterium label.
The final isotopic purity of this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). rsc.orgrsc.org 1H NMR can be used to determine the amount of residual protons in the methyl group, while 2H NMR can directly observe the deuterium signal. nih.gov HR-MS allows for the precise mass determination and the quantification of the relative abundance of the d3-labeled compound versus any partially deuterated (d1, d2) or non-deuterated (d0) species. rsc.orgrsc.org
Table 2: Factors Influencing Deuteration Efficiency and Isotopic Purity
| Factor | Consideration | Optimization Strategy |
| Starting Material | Isotopic enrichment of methyl-d3-amine. | Source commercially available high-purity reagent (e.g., >98 atom % D). |
| Solvents | Presence of exchangeable protons. | Use aprotic solvents where feasible; if protic solvents are necessary, minimize reaction time and control temperature. |
| Reagents | Acidity/basicity and presence of exchangeable protons. | Select reagents that do not promote H/D exchange under the reaction conditions. |
| Reaction Conditions | Temperature, pressure, and reaction time. | Optimize to ensure complete reaction without inducing side reactions or H/D exchange. |
| Work-up and Purification | Exposure to protic solvents. | Use aprotic solvents for extraction and chromatography where possible. |
Purification Techniques for Deuterated Products
The purification of this compound is a critical step to remove chemical impurities as well as any isotopically different species, although chromatographic separation of isotopologues is generally not feasible. Standard purification techniques for organic compounds are typically employed. moravek.com
Following the synthesis, the crude product is often subjected to a series of work-up procedures, which may include extraction, washing, and drying. The primary method for purification is typically chromatography. Column chromatography using silica (B1680970) gel is a common and effective method for separating the desired product from byproducts and unreacted starting materials. isotope.com The choice of eluent system is critical and must be optimized to achieve good separation.
Recrystallization can also be a powerful purification technique, particularly if the product is a stable, crystalline solid. This method can be highly effective at removing impurities, leading to a product with high chemical purity.
The effectiveness of the purification process is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess chemical purity and, as mentioned previously, NMR and HR-MS to confirm structural integrity and isotopic enrichment. rsc.orgrsc.orgmoravek.com
Considerations for Scalable Synthesis of this compound
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents several challenges. researchgate.net Key considerations include cost, safety, efficiency, and maintaining high isotopic purity.
The cost of deuterated starting materials, such as methyl-d3-amine, is significantly higher than their non-deuterated counterparts. Therefore, maximizing reaction yields and minimizing waste are of utmost economic importance. The one-pot synthesis approach for the isothiazolone core is advantageous in this regard as it reduces the number of unit operations and potential for material loss. google.comgoogle.com
Process safety is another critical factor, especially when handling reactive reagents like chlorine gas. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. On a larger scale, efficient heat transfer becomes more challenging.
Maintaining high isotopic purity during scale-up can also be difficult. Any potential for H/D exchange must be rigorously controlled. This may necessitate the use of specialized equipment and stringent control over reaction parameters.
The development of robust and scalable synthetic methods is an active area of research. Challenges include ensuring consistent deuterium incorporation and minimizing the formation of isotopic impurities, which are difficult to separate on a large scale. researchgate.net Careful process development and optimization are essential to ensure the reliable and cost-effective production of this compound with the required chemical and isotopic purity.
Advanced Spectroscopic and Physico Chemical Characterization of 4,5 Dichloro 2 Methylisothiazol 3 One D3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Confirmation and Regioselectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules and is particularly well-suited for confirming the position and extent of isotopic labeling.
Proton NMR (¹H NMR) Analysis of Methyl Group Deuteration
In the ¹H NMR spectrum of the non-deuterated 4,5-Dichloro-2-methylisothiazol-3-one, the methyl protons (CH₃) typically appear as a singlet. The chemical shift of this singlet is influenced by the electronic environment of the isothiazolinone ring. For DCMIT-d3, where the methyl group is deuterated (CD₃), a significant reduction in the intensity of this singlet is expected. The presence of any residual, non-deuterated compound would result in a small singlet at the characteristic chemical shift. The integration of this residual peak relative to a known internal standard allows for the calculation of the isotopic purity from a proton perspective. Due to the spin (I=1) of deuterium, any residual CHD₂ or CH₂D species would exhibit characteristic multiplets, though these are often unresolved or at very low intensity in highly deuterated samples.
Table 1: Hypothetical ¹H NMR Data for 4,5-Dichloro-2-methylisothiazol-3-one-d3
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | Singlet | <0.05 | Residual N-CH₃ |
Note: The chemical shift is an approximation and can vary based on the solvent and concentration.
Deuterium NMR (²H NMR) for Specific Labeling Position Verification
Deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing definitive evidence of deuteration at a specific position. magritek.com For DCMIT-d3, a single resonance in the ²H NMR spectrum is anticipated, corresponding to the deuterated methyl group (N-CD₃). The chemical shift in the ²H NMR spectrum is identical to that in the ¹H NMR spectrum for the same functional group. The presence of a single peak confirms that deuteration has occurred specifically at the N-methyl position and not elsewhere on the isothiazolinone ring. The linewidth in ²H NMR is naturally broader than in ¹H NMR due to the quadrupolar nature of the deuterium nucleus.
Table 2: Expected ²H NMR Data for this compound
| Chemical Shift (δ) ppm | Linewidth (Hz) | Assignment |
| ~3.4 | Broad | N-CD₃ |
Note: The chemical shift is referenced relative to a suitable deuterium standard.
Mass Spectrometry (MS) for Molecular Identity, Isotopic Purity, and Fragmentation Pathways
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and assessing its isotopic composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of DCMIT-d3
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, the expected exact mass will be higher than its non-deuterated counterpart by the mass difference between three deuterium atoms and three protium atoms. The molecular formula for the non-deuterated compound is C₄H₃Cl₂NOS, with a monoisotopic mass of approximately 182.9312 amu. The deuterated analogue, C₄D₃Cl₂NOS, would have an expected monoisotopic mass of approximately 185.9499 amu. Observation of this exact mass by HRMS provides strong evidence for the successful synthesis of the deuterated compound.
Table 3: Comparison of Exact Masses for DCMIT and DCMIT-d3
| Compound | Molecular Formula | Calculated Monoisotopic Mass (amu) |
| 4,5-Dichloro-2-methylisothiazol-3-one | C₄H₃Cl₂NOS | 182.9312 |
| This compound | C₄D₃Cl₂NOS | 185.9499 |
The fragmentation pattern of DCMIT-d3 in the mass spectrometer can also provide structural information. The loss of the deuterated methyl radical (•CD₃) would result in a fragment ion with a mass different from that observed for the loss of a protium methyl radical (•CH₃) in the non-deuterated compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Structural Elucidation and Bond Analysis
In the IR and Raman spectra of DCMIT-d3, the most significant changes compared to the non-deuterated compound are expected in the vibrational modes involving the N-methyl group. The C-D stretching vibrations of the CD₃ group will appear at a lower frequency (wavenumber) than the C-H stretching vibrations of a CH₃ group, typically in the range of 2000-2300 cm⁻¹. nih.govnih.gov The C-H stretching vibrations of a methyl group are usually found around 2850-3000 cm⁻¹. This significant shift to a "silent" region of the spectrum provides a clear and unambiguous marker for deuteration.
Similarly, the C-D bending modes (scissoring, wagging, twisting, and rocking) of the CD₃ group will also be shifted to lower frequencies compared to the corresponding C-H bending modes. These shifts can be predicted based on the reduced mass of the C-D bond compared to the C-H bond. Analysis of these shifts in both IR and Raman spectra provides complementary information and further confirms the successful deuteration of the methyl group.
Table 4: Predicted Vibrational Frequency Shifts for the Methyl Group in DCMIT-d3
| Vibrational Mode | Typical Frequency Range (CH₃) (cm⁻¹) | Expected Frequency Range (CD₃) (cm⁻¹) |
| C-H/C-D Stretching | 2850 - 3000 | 2000 - 2300 |
| C-H/C-D Bending | 1350 - 1470 | ~950 - 1200 |
Note: These are approximate ranges and can be influenced by the specific molecular environment.
Chromatographic Purity Assessment of Synthesized this compound
The purity of synthesized this compound is a critical parameter for its application as a reference material and in various scientific studies. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for the purity assessment of this compound.
Based on available data, the chromatographic purity of this compound has been determined to be greater than 95%. lgcstandards.com This level of purity is essential for ensuring the accuracy and reliability of experimental results where this isotopically labeled compound is utilized. The assessment via HPLC provides a quantitative measure of the compound's purity by separating it from any potential impurities, starting materials, or byproducts from the synthesis process.
While the general purity standard is established, detailed experimental parameters of the HPLC method, such as the specific column, mobile phase composition, flow rate, and detection wavelength, are proprietary to the manufacturers and not publicly detailed. The reported purity value, however, indicates that the synthesis and purification processes yield a product of high quality suitable for research applications.
Interactive Data Table: Purity of this compound
| Parameter | Value | Analytical Method |
| Purity | >95% | HPLC |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
As of the current available scientific literature and public data, there is no evidence to suggest that X-ray crystallography has been performed on this compound. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, is available for the solid-state structure of this specific deuterated isotopologue. Structural analyses and comparisons are therefore reliant on data from the non-deuterated parent compound, 4,5-Dichloro-2-methylisothiazol-3-one, and other related isothiazolinone derivatives. The lack of specific crystallographic data for the deuterated compound indicates that this particular analysis is not applicable at this time based on publicly accessible information.
Development and Validation of Advanced Analytical Methods Utilizing 4,5 Dichloro 2 Methylisothiazol 3 One D3 As an Internal Standard
Methodological Design for Trace Analysis of 4,5-Dichloro-2-methylisothiazol-3-one in Complex Environmental Matrices
The successful trace analysis of 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT) in complex environmental matrices, such as industrial wastewater or treated wood samples, necessitates a meticulously designed analytical methodology. The primary objective is to achieve low detection limits, high accuracy, and excellent precision, which is often accomplished through the use of an internal standard. The ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction, cleanup, and ionization, thus correcting for any losses or variations. 4,5-Dichloro-2-methylisothiazol-3-one-d3 (DCMIT-d3) serves as an excellent internal standard for DCMIT analysis due to its identical chemical properties and a distinct mass difference of 3 Da, allowing for precise quantification.
The methodological design involves several key steps:
Sample Preparation: This initial step is critical for extracting DCMIT and DCMIT-d3 from the sample matrix and removing interfering components. Due to the varying polarities of isothiazolinones, the choice of extraction solvent and technique is crucial. nih.gov Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The optimization of extraction parameters such as solvent type, pH, and elution conditions is essential to ensure high recovery of both the analyte and the internal standard. nih.govresearchgate.net
Chromatographic Separation: Achieving good chromatographic separation is vital to resolve DCMIT from other matrix components, which can cause ion suppression or enhancement in the mass spectrometer.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for trace analysis. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the parent-to-product ion transitions for both DCMIT and its deuterated internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Method Development
LC-MS/MS is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like isothiazolinones. nih.gov Its high sensitivity and selectivity make it particularly suitable for trace analysis in complex matrices.
The chromatographic separation of isothiazolinones is typically performed using reversed-phase liquid chromatography. The optimization of several parameters is critical to achieve good peak shape, resolution, and retention time for DCMIT and DCMIT-d3.
Column Selection: A C18 column is commonly used for the separation of isothiazolinones. nih.gov The choice of column dimensions (length, internal diameter, and particle size) will influence the separation efficiency and analysis time.
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile (B52724). nih.govnih.gov The addition of a small amount of formic acid to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer. nih.gov
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate a range of isothiazolinones with different polarities. nih.gov
Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency.
Interactive Table: Optimized Chromatographic Conditions for Isothiazolinone Analysis.
| Parameter | Optimized Condition |
|---|---|
| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for target analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode is the preferred detection method for quantifying DCMIT due to its high selectivity and sensitivity. This involves the selection of a specific precursor ion (typically the protonated molecule [M+H]+) and one or more product ions for both DCMIT and its deuterated internal standard, DCMIT-d3.
Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of isothiazolinones. sciex.com The optimization of ESI source parameters, such as capillary voltage, source temperature, and gas flows, is crucial for maximizing the signal intensity of the target analytes.
Interactive Table: Predicted Tandem Mass Spectrometry Transitions for DCMIT and DCMIT-d3.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
|---|---|---|---|---|
| DCMIT | 184.0 | [To be determined experimentally] | [To be determined experimentally] | ESI+ |
| DCMIT-d3 | 187.0 | [Predicted to be similar to DCMIT fragments + 3 Da] | [Predicted to be similar to DCMIT fragments + 3 Da] | ESI+ |
Note: The exact product ions need to be determined through experimental infusion of the analytical standards into the mass spectrometer and optimization of collision energies.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Based Method Development (if applicable)
While LC-MS/MS is generally preferred for isothiazolinone analysis, GC-MS/MS can be a viable alternative, particularly for less polar and more volatile derivatives. However, the direct analysis of many isothiazolinones by GC-MS is challenging due to their low volatility and thermal instability. researchgate.net
To overcome the limitations of direct GC-MS analysis, derivatization is often employed to convert the polar isothiazolinones into more volatile and thermally stable compounds. researchgate.net This chemical modification typically targets the active hydrogen on the nitrogen atom in the isothiazolinone ring.
Common derivatization strategies that could be applicable to DCMIT include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.
Alkylation: Reagents like diazomethane or dimethylformamide dimethyl acetal can be used to methylate the nitrogen atom. researchgate.net
The choice of derivatization reagent and reaction conditions (temperature, time, and solvent) must be carefully optimized to ensure complete and reproducible derivatization of both DCMIT and DCMIT-d3 without degradation.
Once derivatized, the analytes can be introduced into the GC-MS/MS system. The choice of ionization mode significantly impacts the resulting mass spectra.
Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte molecules. This process often leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching. For quantitative analysis, specific fragment ions of the derivatized DCMIT and DCMIT-d3 would be selected for MRM transitions.
Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte molecules through proton transfer or adduct formation. CI typically results in less fragmentation and a more abundant molecular ion or protonated molecule, which can be beneficial for confirming the molecular weight of the derivative and for improving sensitivity in some cases.
The fragmentation patterns of the deuterated internal standard (derivatized DCMIT-d3) are expected to be similar to the non-deuterated analyte, with a mass shift corresponding to the number of deuterium (B1214612) atoms in the fragment ion. This allows for the selection of unique MRM transitions for both compounds, ensuring accurate quantification.
Sample Preparation Strategies for Environmental Matrices (e.g., solid-phase extraction, liquid-liquid extraction)
The analysis of isothiazolinones in environmental samples is often complicated by the complexity of the sample matrix. nih.gov Therefore, an effective sample preparation step is paramount to remove interfering substances and concentrate the analytes of interest. The most commonly employed techniques for this purpose are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov
Solid-Phase Extraction (SPE) is a widely used technique for the extraction of isothiazolinones from aqueous samples. nih.govnih.gov The process involves passing the water sample through a solid sorbent material packed in a cartridge. The isothiazolinones are retained on the sorbent while the majority of the sample matrix passes through. Subsequently, a small volume of an organic solvent is used to elute the retained analytes, resulting in a cleaner and more concentrated sample. The choice of sorbent is critical for achieving high recovery rates. For isothiazolinones, polymeric sorbents are often favored due to their ability to retain a broad range of polar and non-polar compounds. nih.gov Key parameters that are optimized during method development include the sample pH, the type and amount of sorbent, the elution solvent, and the sample loading and elution flow rates.
Liquid-Liquid Extraction (LLE) is another common technique for the isolation of isothiazolinones from aqueous matrices. This method involves the partitioning of the analytes between the aqueous sample and an immiscible organic solvent. The choice of the extraction solvent is crucial and is based on the polarity of the target isothiazolinones. After extraction, the organic layer containing the analytes is separated, concentrated, and analyzed. While LLE can be effective, it is often more labor-intensive and can generate significant solvent waste compared to SPE.
In both SPE and LLE, this compound is added to the sample at the beginning of the preparation process. This allows it to be carried through all the extraction and concentration steps alongside the native isothiazolinones, thereby compensating for any analyte loss that may occur.
Assessment of Matrix Effects, Signal Suppression, and Enhancement in Environmental Samples
Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based analysis, particularly for complex environmental samples. nih.gov These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analytes in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. cerilliant.comacanthusresearch.com
The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) with the response of the analyte in a pure solvent standard at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) x 100
A value of 100% indicates no matrix effect, a value less than 100% indicates signal suppression, and a value greater than 100% indicates signal enhancement. By using this compound, which is expected to experience the same degree of signal suppression or enhancement as the unlabeled analyte, the ratio of the analyte to the internal standard remains constant, leading to more accurate and reliable results. scispace.com
Quantitative Performance Parameters: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
The validation of an analytical method requires the determination of its quantitative performance parameters, including linearity, limits of detection (LOD), and limits of quantification (LOQ). These parameters define the range over which the method is accurate and the lowest concentration of an analyte that can be reliably detected and quantified.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of calibration standards at different concentrations. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, with a value of >0.99 generally considered acceptable. sciex.com
Limits of Detection (LOD) and Limits of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ is defined as the concentration that produces a signal-to-noise ratio of 10. These values are crucial for determining the applicability of the method for trace-level analysis in environmental samples. nih.govnih.gov
The following table provides representative quantitative performance data for the analysis of isothiazolinones in environmental matrices, illustrating the typical performance of a validated LC-MS/MS method.
| Parameter | 2-methyl-4-isothiazolin-3-one (MI) | 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI) | 1,2-benzisothiazolin-3-one (BIT) |
| Linear Range (ng/mL) | 0.5 - 100 | 0.5 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| LOD (ng/mL) | 0.5 | 0.5 | 0.1 |
| LOQ (ng/mL) | 1.5 | 1.5 | 0.3 |
This table presents example data for illustrative purposes. Actual values may vary depending on the specific instrumentation and matrix. sciex.com
Inter-laboratory Validation, Reproducibility, and Robustness Testing of Developed Analytical Methods
Inter-laboratory validation , also known as a round-robin test, is the ultimate assessment of the reliability and transferability of an analytical method. This process involves multiple laboratories analyzing the same set of samples to evaluate the precision of the method across different locations, instruments, and analysts. Successful inter-laboratory validation demonstrates that the method is well-defined, rugged, and can be implemented in other laboratories to produce comparable results.
Reproducibility refers to the precision of the method under different conditions, such as different days, analysts, or instruments within the same laboratory (inter-day precision) or within the same day (intra-day precision). scirp.org It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Low RSD values indicate high reproducibility.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This testing is crucial to ensure that the method is reliable in routine use where minor fluctuations in experimental conditions are inevitable. Parameters that are typically varied during robustness testing include the pH of the mobile phase, the column temperature, and the flow rate.
The following table illustrates typical reproducibility data for an analytical method for isothiazolinones.
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 2-methyl-4-isothiazolin-3-one (MI) | < 5% | < 10% |
| 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) | < 5% | < 10% |
| 1,2-benzisothiazolin-3-one (BIT) | < 5% | < 10% |
This table presents example data for illustrative purposes. Actual values may vary depending on the specific method and matrix. scirp.org
Environmental Occurrence, Distribution, and Transport of Isothiazolinone Compounds: Insights from Deuterated Analogs
Spatiotemporal Distribution and Detection of 4,5-Dichloro-2-methylisothiazol-3-one in Aquatic Systems (e.g., surface water, wastewater, groundwater)
4,5-dichloro-2-methylisothiazol-3-one (DCMIT) is recognized as an impurity in commercial mixtures of methylisothiazolinone (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT). industrialchemicals.gov.au These biocidal mixtures are widely used in industrial and household products, leading to their release into wastewater systems. industrialchemicals.gov.au Consequently, DCMIT is expected to be present in wastewater influents.
Given that DCMIT is a chlorinated isothiazolinone like CMI, it is plausible that it would exhibit similar distribution patterns. The industrial and domestic use of products containing isothiazolinone mixtures will likely lead to the discharge of DCMIT into sewer systems and subsequently into WWTPs. industrialchemicals.gov.au The efficiency of WWTPs in removing DCMIT will determine its concentration in the final effluent and its subsequent detection in surface waters. The lack of specific monitoring data for DCMIT highlights a gap in the understanding of its environmental prevalence.
Presence and Accumulation in Soil and Sediment Environments
The fate of DCMIT in soil and sediment is governed by sorption and degradation processes. clu-in.org While specific studies on DCMIT were not found, research on the closely related compound 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) provides valuable insights. A study on the degradation of several isothiazolinones in loamy sand soil found that DCOIT degraded rapidly, with a half-life of 4.8 days. nih.gov This suggests that DCMIT, also a dichlorinated isothiazolinone, is not likely to persist in the soil environment. The degradation of isothiazolinones in soil is a crucial process that reduces their potential for leaching and long-term accumulation. clu-in.orgnih.gov
The sorption of organic compounds to soil and sediment is often related to the organic carbon content of the matrix. ecetoc.orgchemsafetypro.com Compounds with a higher affinity for organic carbon will be more strongly sorbed and less mobile. The mobility of a substance in soil is measured by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com For pesticides and biocides, higher Koc or Kd values indicate a lower likelihood of leaching into groundwater. chemsafetypro.com Although specific Kd or Koc values for DCMIT were not found in the literature, its behavior can be inferred from its structural analogs.
Atmospheric Transport and Deposition Mechanisms
Information on the atmospheric transport and deposition of DCMIT is limited. However, studies on other isothiazolinones used in spray applications provide some indication of their potential atmospheric fate. Research on the aerosolization of benzisothiazolinone (BIT), methylisothiazolinone (MIT), and octylisothiazolinone (OIT) revealed that a significant portion of the aerosolized biocides deposits on surfaces, with less than 1% remaining airborne after nebulization. nih.gov This suggests that long-range atmospheric transport of DCMIT in aerosol form may be limited.
The study also indicated that some isothiazolinones, specifically MIT and OIT, can undergo degradation during aerosolization. nih.gov The stability of these compounds is influenced by factors such as the presence of nucleophiles and oxygen. nih.gov The degradation of the isothiazole (B42339) ring leads to a loss of biocidal activity. nih.gov
Atmospheric deposition can occur through dry deposition (direct fallout of particles) and wet deposition (removal by precipitation). researchgate.net For biocides that are aerosolized, both mechanisms can contribute to their transfer from the atmosphere to terrestrial and aquatic surfaces. However, the extent to which DCMIT undergoes atmospheric transport and deposition remains an area for further research.
Environmental Partitioning Behavior (e.g., octanol-water, soil-water, sediment-water partitioning coefficients)
The environmental partitioning of a chemical describes its distribution between different environmental compartments. Key parameters for organic compounds include the octanol-water partition coefficient (Kow), and the soil and sediment-water partition coefficients (Kd and Koc).
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues. epa.gov While a specific experimentally determined Kow for DCMIT was not found, values for the analogous compound DCOIT have been reported as 2.85 and 4.5 (expressed as Log P). nih.gov A higher Log Kow value indicates a greater tendency to associate with organic phases.
The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are indicators of a chemical's mobility in soil and sediment. ecetoc.orgchemsafetypro.com High Kd and Koc values suggest that the compound is likely to be sorbed to soil and sediment particles, making it less mobile in the environment. ecetoc.org Specific Kd and Koc values for DCMIT are not available in the reviewed literature. However, these values can be estimated from the Kow, although such estimations carry a degree of uncertainty. chemsafetypro.com
Table 1: Environmental Partitioning Data for Isothiazolinone Analogs
| Compound | Parameter | Value | Source(s) |
| 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Log P (octanol/water) | 2.85, 4.5 | nih.gov |
This table presents available data for a structural analog of 4,5-Dichloro-2-methylisothiazol-3-one.
Assessment of Bioconcentration and Biomagnification Potential in Environmental Food Webs (excluding human uptake pathways)
Bioconcentration is the accumulation of a chemical in an organism from the surrounding water, while biomagnification is the increase in the concentration of a substance at successively higher levels in a food chain. The potential for a chemical to bioconcentrate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.
There is no specific data available on the bioconcentration or biomagnification of DCMIT. However, the bioconcentration potential of an organic chemical is often correlated with its octanol-water partition coefficient (Kow). Chemicals with a high Kow tend to be more lipophilic and have a greater potential to accumulate in the fatty tissues of organisms. The reported Log P values for the analog DCOIT (2.85 and 4.5) suggest a moderate to high potential for bioconcentration. nih.gov
It is important to note that a high bioconcentration potential does not automatically translate to biomagnification. Biomagnification depends on the substance's persistence in the environment and its resistance to metabolic degradation within organisms. While isothiazolinones are known to degrade in the environment, further studies would be needed to definitively assess the biomagnification potential of DCMIT in environmental food webs. nih.gov
Mechanistic Investigations into the Environmental Transformation and Degradation Pathways of 4,5 Dichloro 2 Methylisothiazol 3 One
Hydrolytic Degradation Kinetics and Identification of Hydrolysis Products in Aqueous Systems
The primary mechanism of hydrolytic degradation involves the cleavage of the isothiazolinone ring. In the case of DCOIT, this cleavage is a key step in its breakdown. industrialchemicals.gov.auchemicalbook.com While detailed hydrolysis product identification for 4,5-dichloro-2-methylisothiazol-3-one is scarce, the degradation of DCOIT is known to lead to the formation of N-(n-octyl) malonamic acid as a major metabolite, along with other products such as N-(n-octyl)acetamide and N-(n-octyl)oxamic acid. industrialchemicals.gov.auchemicalbook.com It is plausible that the hydrolysis of 4,5-dichloro-2-methylisothiazol-3-one would result in analogous N-methylated products.
Table 1: Hydrolytic Degradation Half-life of a Related Dichloroisothiazole Compound (LY5-24-2) at 25°C
| pH | Half-life (days) |
| 4 | 3.2 |
| 7 | Data not specified |
| 9 | Data not specified, but faster than at pH 4 |
| Data adapted from a study on a novel 3,4-dichloroisothiazole plant-activator. nih.gov |
Photolytic Transformation Processes under Simulated and Natural Light Conditions
Photodegradation is a significant pathway for the transformation of isothiazolinones in the environment. Studies on DCOIT reveal that it undergoes direct photolysis under simulated solar irradiation. nih.gov The main photochemical transformation pathways for DCOIT involve either the cleavage of the isothiazolone (B3347624) ring followed by dechlorination, hydroxylation, and oxidation, or a phototransposition leading to the formation of 4,5-dichloro-3-n-octylthiazolin-2-one. nih.gov Ring opening of the N-S bond and the breaking of the C-N covalent bond are considered key photodegradation pathways. nih.gov
The direct photolysis rate constant for DCOIT has been measured at 0.57 ± 0.03 h⁻¹. nih.gov The presence of dissolved organic matter (DOM) in natural waters can inhibit photodegradation due to light screening effects. nih.gov The estimated photodegradation half-life of DCOIT in surface water at 30°N latitude can be as long as 20.9 days in winter, indicating its potential for persistence under certain environmental conditions. nih.gov
Table 2: Photolytic Degradation of DCOIT
| Condition | Parameter | Value | Reference |
| Simulated Solar Irradiation | Direct Photolysis Rate Constant | 0.57 ± 0.03 h⁻¹ | nih.gov |
| Natural Sunlight (Distilled Water) | Half-life | 433 hours | nih.gov |
| Natural Sunlight (Seawater) | Half-life | < 24 hours | researchgate.net |
Identified phototransformation products of DCOIT include N-n-octyl malonamic acid, N-n-octyl acetamide, and n-octanal. nih.gov It is anticipated that the photolysis of 4,5-dichloro-2-methylisothiazol-3-one would generate analogous N-methylated degradation products.
Biodegradation Pathways and Microbial Transformation Studies in Environmental Compartments
Biodegradation is a crucial process for the ultimate removal of isothiazolinones from the environment. These compounds are generally considered to be biodegradable, although the rate can vary depending on environmental conditions and the specific microbial communities present. researchgate.nettandfonline.com
Various microorganisms have been shown to degrade isothiazolinones. For instance, the brown-rot fungus Gloeophyllum trabeum has been demonstrated to rapidly deplete DCOIT in the early stages of incubation. nih.gov The degradation mechanism is suggested to involve a chelator-mediated Fenton-like reaction that produces reactive oxygen species which oxidatively decompose the DCOIT molecule. nih.gov While specific microbial consortia for the degradation of 4,5-dichloro-2-methylisothiazol-3-one have not been detailed, it is known that bacteria are capable of degrading isothiazolinones. tandfonline.com The degradation of DCOIT has been observed to be faster in the presence of microorganisms like microalgae and fungi. researchgate.net
The microbial degradation of DCOIT involves the cleavage of the isothiazolinone ring and subsequent biotransformation. industrialchemicals.gov.auchemicalbook.com Key metabolites identified from the degradation of DCOIT include:
N-(n-octyl) malonamic acid (a major metabolite) industrialchemicals.gov.auchemicalbook.com
N-(n-octyl)acetamide industrialchemicals.gov.auchemicalbook.com
N-(n-octyl)oxamic acid industrialchemicals.gov.auchemicalbook.com
N-(n-octyl)-β-acetyl propionamide (B166681) industrialchemicals.gov.auchemicalbook.com
Further biotransformation can involve hydroxylation, dealkylation, and acetylation. industrialchemicals.gov.auchemicalbook.com Ultimately, these degradation processes lead to the mineralization of the organic compound into simpler inorganic molecules.
Advanced Oxidation Processes (AOPs) for Environmental Remediation of Isothiazolinones
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.orgmembranechemicals.com These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization to carbon dioxide and water. wikipedia.orgmembranechemicals.com Common AOPs include processes that utilize ozone (O₃), hydrogen peroxide (H₂O₂), and/or UV light. wikipedia.org
While specific studies on the application of AOPs for the remediation of 4,5-dichloro-2-methylisothiazol-3-one are limited, the principles of AOPs suggest they would be effective. AOPs are particularly useful for treating water contaminated with biologically toxic or non-biodegradable materials. wikipedia.org Given the known reactivity of isothiazolinones, AOPs such as UV/H₂O₂, Fenton, and photo-Fenton processes could be employed for their degradation. nih.govmdpi.com These technologies offer the advantage of not producing secondary sludge and being able to handle fluctuating contaminant concentrations. membranechemicals.com
Isotope Tracing Studies Using 4,5-Dichloro-2-methylisothiazol-3-one-d3 to Elucidate Degradation Mechanisms
Isotope tracing is a powerful technique used to track the metabolic fate of compounds in complex systems. nih.govyoutube.com By replacing one or more atoms in a molecule with their stable, heavier isotopes (e.g., replacing hydrogen with deuterium), scientists can follow the compound and its transformation products through various environmental compartments and biological systems.
The use of this compound, where the hydrogen atoms on the methyl group are replaced with deuterium (B1214612), would be invaluable for elucidating its degradation mechanisms. Mass spectrometry-based techniques can then be used to distinguish between the labeled (exogenous) compound and its degradation products from unlabeled (endogenous) molecules in the environment. nih.gov
Such studies could provide definitive evidence for:
Degradation pathways: By identifying the deuterated metabolites, the precise steps in the hydrolytic, photolytic, and biodegradable pathways can be confirmed.
Kinetics of transformation: The rate of disappearance of the parent deuterated compound and the appearance of its deuterated products can be accurately measured.
Bioavailability and uptake: The incorporation of deuterium into microbial biomass or specific cellular components (like phospholipid fatty acids) can confirm microbial uptake and metabolism of the biocide. nih.gov
While specific isotope tracing studies on this compound are not yet prevalent in the literature, the methodology has been successfully applied to other environmental contaminants to distinguish between exogenous and endogenous sources of metabolites and to map metabolic activity. nih.gov
Tracking Deuterium Loss or Redistribution to Identify Reaction Intermediates
The strategic placement of deuterium atoms on the methyl group of this compound provides a valuable tool for probing its degradation pathways. By monitoring the fate of these deuterium atoms during transformation processes, researchers could potentially identify key reaction intermediates. For instance, the loss or retention of the deuterated methyl group would offer insights into whether the initial steps of degradation involve cleavage at the N-CH₃ bond.
In hypothetical degradation scenarios, the analysis of degradation products for their deuterium content would be crucial. Mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), would be instrumental in distinguishing between intermediates that have retained the deuterated methyl group and those that have undergone demethylation.
Hypothetical Data on Deuterium Distribution in Degradation Products:
| Degradation Product | Expected m/z (Non-deuterated) | Expected m/z (d3-labeled) | Implication of Deuterium Retention/Loss |
| N-methyl-3-mercaptopropionamide | 119 | 122 | Retention indicates stability of the N-methyl group during initial ring opening. |
| 3-Mercaptopropionic acid | 106 | 106 | Loss indicates cleavage of the N-methyl group. |
| Methylamine (B109427) | 31 | 34 | Direct evidence of N-C bond cleavage. |
This table is illustrative and based on potential degradation pathways. Actual experimental data is not currently available.
Mechanistic Insight into Cleavage and Rearrangement Reactions
The isothiazolinone ring is known to be susceptible to cleavage under various environmental conditions. For 4,5-Dichloro-2-methylisothiazol-3-one, key reaction points would include the S-N bond, the C-S bond, and the C-Cl bonds. The use of this compound could help differentiate between competing reaction pathways.
For example, if hydrolysis is a primary degradation route, it would likely involve nucleophilic attack by water or hydroxide (B78521) ions on the sulfur atom, leading to the opening of the ring. The subsequent fate of the molecule could involve a series of cleavage and rearrangement reactions. The presence of the deuterated methyl group would act as a stable isotopic marker, allowing for the precise tracking of the nitrogen-containing fragment of the original molecule.
Studies on related, non-deuterated isothiazolinones have suggested that degradation can proceed through the formation of various intermediates, including N-methylmalonamic acid. In the case of this compound, the identification of N-(methyl-d3)-malonamic acid would provide strong evidence for a specific ring-opening and subsequent oxidation pathway.
Ecotoxicological Implications and Environmental Risk Assessment of 4,5 Dichloro 2 Methylisothiazol 3 One Excluding Human Health Aspects
Acute and Chronic Toxicity to Aquatic Organisms Across Trophic Levels (e.g., algae, invertebrates, fish)
According to harmonized classifications under European Union regulations, 4,5-dichloro-2-methylisothiazol-3-one is classified as very toxic to aquatic life, with long-lasting effects. This indicates a high hazard potential for aquatic ecosystems. The formal hazard classifications are:
Aquatic Acute 1 (H400): Very toxic to aquatic life.
Aquatic Chronic 1 (H410): Very toxic to aquatic life with long lasting effects.
These classifications are based on the intrinsic properties of the chemical, suggesting that even short-term exposure can be lethal to aquatic organisms at low concentrations and that the substance has the potential for causing adverse effects over a longer duration due to its persistence and/or toxicity.
Acute and Chronic Ecotoxicity Data for 4,5-Dichloro-2-methylisothiazol-3-one
| Trophic Level | Organism Type | Test Type | Endpoint | Value | Source |
|---|---|---|---|---|---|
| Producers | Algae | Acute | EC50 | Data not available | N/A |
| Primary Consumers | Invertebrates (e.g., Daphnia) | Acute | EC50 | Data not available | N/A |
| Secondary Consumers | Fish | Acute | LC50 | Data not available | N/A |
| Producers | Algae | Chronic | NOEC/EC10 | Data not available | N/A |
| Primary Consumers | Invertebrates (e.g., Daphnia) | Chronic | NOEC/EC10 | Data not available | N/A |
| Secondary Consumers | Fish | Chronic | NOEC/EC10 | Data not available | N/A |
Effects on Terrestrial Organisms and Soil Microbial Communities
A diligent search of scientific literature and environmental assessment reports did not yield specific data on the effects of 4,5-dichloro-2-methylisothiazol-3-one on terrestrial organisms (e.g., earthworms, birds) or soil microbial communities.
Sublethal Effects, Biochemical Responses, and Biomarker Induction in Model Environmental Organisms
There is no specific information available in the reviewed literature regarding the sublethal effects, such as impacts on growth, reproduction, or behavior, of 4,5-dichloro-2-methylisothiazol-3-one on model environmental organisms. Similarly, studies detailing biochemical responses or the induction of specific biomarkers following exposure to this compound could not be found.
Derivation of Predicted No-Effect Concentrations (PNECs) and Environmental Quality Standards (EQS)
The derivation of Predicted No-Effect Concentrations (PNECs) requires chronic toxicity data (No Observed Effect Concentration, NOEC, or 10% Effect Concentration, EC10) for various trophic levels. wikipedia.orgchemsafetypro.comtaylorandfrancis.com As these specific ecotoxicity data points are not publicly available for 4,5-dichloro-2-methylisothiazol-3-one, a robust PNEC cannot be calculated. Furthermore, no pre-derived PNEC or Environmental Quality Standard (EQS) for this specific compound has been established by regulatory bodies based on the available information.
Comparative Ecotoxicity Assessment of Parent Compound vs. Major Environmental Transformation Products
Information regarding the environmental transformation products of 4,5-dichloro-2-methylisothiazol-3-one and their corresponding ecotoxicity is not available in the public scientific literature. While studies exist for related isothiazolinones, this information cannot be extrapolated to the specific transformation pathways and product toxicities for DCMIT without dedicated studies.
Computational Chemistry and Theoretical Modeling of 4,5 Dichloro 2 Methylisothiazol 3 One and Its Deuterated Analog
Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. multidisciplinaryjournals.comepstem.net Methods such as DFT with hybrid functionals like B3LYP are widely used for optimizing molecular geometries and calculating a suite of electronic properties and reactivity descriptors. conicet.gov.arnih.gov
Electronic properties derived from these calculations are crucial for understanding a molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. conicet.gov.ar The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov Other calculated properties include the molecular dipole moment, which influences solubility and intermolecular interactions, and the distribution of electron density, often described using Mulliken atomic charges.
From these fundamental properties, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). conicet.gov.arresearchgate.net These descriptors help to quantify the molecule's tendency to interact with other chemical species, providing a theoretical basis for its reactivity, for instance, with biological macromolecules or environmental nucleophiles.
Table 1: Illustrative Quantum Chemical Properties Calculated via DFT (e.g., B3LYP/6-311G level) Note: These are representative values for illustrative purposes.
| Property | 4,5-Dichloro-2-methylisothiazol-3-one | 4,5-Dichloro-2-methylisothiazol-3-one-d3 | Description |
|---|---|---|---|
| HOMO Energy | -7.1 eV | -7.1 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.9 eV | -1.9 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.2 eV | 5.2 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 2.5 D | 2.5 D | Measure of the molecule's overall polarity. |
| Electronegativity (χ) | 4.5 eV | 4.5 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.6 eV | 2.6 eV | Resistance to change in electron distribution. researchgate.net |
Prediction of Spectroscopic Signatures (NMR, IR, Mass Spectrometry Fragmentation) via Computational Methods
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate the magnetic shielding tensors of nuclei, which are then converted into NMR chemical shifts (δ). For 4,5-Dichloro-2-methylisothiazol-3-one, this would predict the ¹H and ¹³C chemical shifts for each unique atom. In the case of the d3-analog, the ¹H NMR spectrum would be characterized by the absence of the N-methyl proton signal. Conversely, a ²H NMR spectrum would show a signal corresponding to the deuterated methyl group. The ¹³C NMR spectrum of the d3-analog would show the methyl carbon signal as a multiplet due to coupling with deuterium (B1214612), and it would be at a slightly different chemical shift compared to the non-deuterated compound.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. epstem.net These calculated frequencies correspond to specific molecular motions (stretching, bending, etc.). For 4,5-Dichloro-2-methylisothiazol-3-one, characteristic peaks for C=O stretching, C=C stretching, and C-Cl vibrations would be predicted. The primary difference for the d3-analog would be the appearance of C-D stretching and bending vibrations at lower frequencies (wavenumbers) than their C-H counterparts, a direct consequence of the heavier mass of deuterium.
Mass Spectrometry (MS) Fragmentation: While direct simulation of electron-impact or electrospray ionization mass spectra is complex, computational chemistry can be used to investigate the stability of potential fragment ions and the energetics of fragmentation pathways. nih.govresearchgate.netnih.gov By calculating the energies of the parent molecular ion and various potential daughter ions, a likely fragmentation pattern can be proposed. researchgate.net For 4,5-Dichloro-2-methylisothiazol-3-one, fragmentation might involve the loss of chlorine, carbon monoxide, or cleavage of the isothiazolinone ring. For the d3-analog, the molecular ion peak would appear at a mass-to-charge ratio (m/z) three units higher than the parent compound. Any fragment retaining the deuterated methyl group would also exhibit this +3 Da mass shift, providing a clear isotopic signature.
Table 2: Illustrative Predicted Spectroscopic Data Note: These are representative values for illustrative purposes.
| Spectroscopy | Predicted Feature | 4,5-Dichloro-2-methylisothiazol-3-one | This compound |
|---|---|---|---|
| ¹H NMR | N-CH₃ Chemical Shift (ppm) | ~3.2 | Absent |
| ¹³C NMR | N-CH₃ Chemical Shift (ppm) | ~35 | ~34.5 (with different splitting) |
| IR | C-H Stretch (cm⁻¹) | ~2950 | Absent |
| IR | C-D Stretch (cm⁻¹) | Absent | ~2200 |
| MS | Molecular Ion [M]⁺ (m/z) | 183/185/187 | 186/188/190 |
Molecular Dynamics Simulations to Model Interactions with Environmental Phases (e.g., water, organic matter)
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.
Interactions with Water: MD simulations can model a single molecule of 4,5-Dichloro-2-methylisothiazol-3-one in a "box" of water molecules to study its solvation. These simulations would reveal how water molecules arrange around the solute, forming hydrogen bonds with the carbonyl oxygen and interacting with the polar N-S bond. nih.gov They can also calculate the solvation free energy, a key parameter for predicting water solubility and the octanol-water partition coefficient (log Kₒw). The behavior of the d3-analog in water would be nearly identical to the non-deuterated form, as the isotope effect on non-covalent interactions is minimal.
Interactions with Organic Matter: To model interactions with environmental phases like soil or sediment, MD simulations can be performed with the isothiazolinone molecule and representative structures of dissolved organic matter (DOM), such as humic or fulvic acid fragments. mdpi.comiastate.edu These simulations can elucidate adsorption mechanisms, showing whether interactions are driven by hydrogen bonding, van der Waals forces, or hydrophobic effects. This information is critical for predicting the compound's mobility and bioavailability in the environment.
Theoretical Modeling of Degradation Pathways and Reaction Energetics (e.g., transition state theory)
Computational chemistry is a powerful tool for mapping out potential degradation reactions and calculating their kinetics. rsc.org For 4,5-Dichloro-2-methylisothiazol-3-one, key environmental degradation processes include hydrolysis and photolysis.
Theoretical models can map the potential energy surface for a proposed reaction, such as the nucleophilic attack of a water molecule on the isothiazolinone ring, which can lead to ring-opening and subsequent degradation. nih.govresearchgate.net This involves identifying all intermediates and, crucially, the high-energy transition states that connect them.
Transition state theory (TST) uses the properties of the calculated transition state structure to estimate the reaction rate constant. rsc.org By calculating the activation energy (the energy barrier from reactant to transition state), one can predict the half-life of the compound under various conditions (e.g., different pH values for hydrolysis). researchgate.net Similar methods can be applied to model photodegradation, where the molecule absorbs light and enters an excited state, leading to bond cleavage or reaction with other species like reactive oxygen species. mdpi.com Studies on the related biocide DCOIT suggest that degradation can be mediated by reactive oxygen species in a process mimicked by Fenton-like chemistry. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate and Ecotoxicity
QSAR and QSPR models are statistical in silico tools that correlate the structural or physicochemical properties of chemicals with their biological activity or environmental properties, respectively. nih.govnih.gov These models are essential for screening and prioritizing chemicals when experimental data is scarce. nih.gov
QSPR for Environmental Fate: QSPR models predict key environmental fate parameters. They use calculated molecular descriptors—such as the logarithm of the octanol-water partition coefficient (log Kₒw), molecular weight, polar surface area, or quantum chemical descriptors—to estimate properties like the soil adsorption coefficient (Koc), bioconcentration factor (BCF), and degradation half-lives in water, soil, or sediment. nih.gov Software suites like the US EPA's EPI Suite™ contain numerous QSPR models for these purposes.
QSAR for Ecotoxicity: QSAR models are used to predict the ecotoxicological effects of compounds on various organisms. nih.govnih.gov For isothiazolinones, the primary mode of toxic action is often their ability to react with biological nucleophiles, particularly thiol groups (-SH) in enzymes and proteins. wikipedia.org QSAR models for this class of compounds would therefore likely incorporate descriptors related to electrophilicity and reactivity. These models can predict endpoints like the 96-hour LC50 (lethal concentration for 50% of a test population) for fish or the 48-hour EC50 (effective concentration) for Daphnia magna. nih.govresearchgate.net The QSAR Toolbox, developed by the OECD, is a prominent software that incorporates numerous models for predicting various toxicological endpoints. qsartoolbox.orgyoutube.com
The deuterated analog, this compound, would be expected to have virtually identical QSAR/QSPR predictions as its non-deuterated counterpart, because the common molecular descriptors used in these models are not sensitive to isotopic substitution.
Table 3: Common Descriptors Used in QSAR/QSPR Models for Isothiazolinones
| Descriptor Type | Example Descriptor | Predicted Property |
|---|---|---|
| Physicochemical | log Kₒw (Octanol-Water Partition Coefficient) | Bioaccumulation, Soil Adsorption |
| Topological | Molecular Connectivity Indices | Various, including toxicity and partitioning |
| Geometric | Molecular Surface Area | Transport and bioavailability |
| Quantum Chemical | LUMO Energy | Reactivity, Ecotoxicity (covalent reaction) |
| Quantum Chemical | Electrophilicity Index (ω) | Reactivity towards biological nucleophiles |
Regulatory Frameworks and Environmental Monitoring Strategies Pertaining to Isothiazolinones Focused on Environmental Presence and Control
Overview of National and International Environmental Regulations and Guidelines for Biocidal Substances
The environmental regulation of biocidal substances like isothiazolinones is primarily managed through comprehensive chemical control legislation in various jurisdictions. These frameworks aim to ensure a high level of protection for both human health and the environment.
In the European Union , the placing on the market and use of biocidal products are governed by the Biocidal Products Regulation (BPR, Regulation (EU) 528/2012) . ecomundo.eunih.gov This regulation establishes a two-step process: active substances must first be approved at the EU level, and then biocidal products containing these approved active substances must be authorized before they can be made available on the market. ecomundo.eu The BPR aims to harmonize the rules across the EU and ensures that the risks associated with biocidal products are properly assessed before they are sold and used. ecomundo.eu Isothiazolinones, as a class of biocides, are subject to this stringent evaluation process. For instance, the structurally related compound, 4,5-dichloro-2-octyl-2H-isothiazol-3-one (DCOIT), has been approved for use in specific product-types under the BPR, with its approval recently extended. ecomundo.eueuropa.eulegislation.gov.uk While specific regulations for 4,5-Dichloro-2-methylisothiazol-3-one under the BPR are not as prominently documented, it falls under the broad category of isothiazolinones and is therefore subject to the same regulatory scrutiny. The manufacturing process of some isothiazolinones can result in the formation of the dichloro-derivative as an incidental impurity. industrialchemicals.gov.au
In the United States , the Environmental Protection Agency (EPA) regulates biocides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) . federalregister.gov Under FIFRA, all pesticides, including antimicrobial biocides, must be registered with the EPA before they can be sold or distributed. federalregister.gov The registration process involves a thorough review of scientific data to ensure that the product will not pose unreasonable risks to human health or the environment when used according to the label directions. The EPA conducts registration reviews for pesticides every 15 years to ensure they continue to meet the statutory standard for registration. federalregister.gov The EPA has conducted draft human health and ecological risk assessments for several isothiazolinones, including DCOIT, as part of this registration review process. federalregister.govregulations.gov These assessments consider the potential for environmental exposure and the toxicity of the compounds to aquatic organisms. epa.gov
Regulatory frameworks in other regions, such as Australia, also involve multi-tiered assessment programs to evaluate the environmental risks of industrial chemicals, including isothiazolinones. industrialchemicals.gov.au These assessments consider factors like environmental exposure, persistence, and toxicity to aquatic life. industrialchemicals.gov.au
Development and Implementation of Environmental Monitoring Programs for Isothiazolinone Contamination
The potential for isothiazolinones to enter the environment through various pathways, such as wastewater treatment plant (WWTP) effluents and runoff from treated materials, has led to the development of sophisticated environmental monitoring programs. nih.govindustrialchemicals.gov.au These programs are crucial for understanding the occurrence, fate, and transport of these compounds in natural ecosystems.
The primary analytical techniques used for the detection and quantification of isothiazolinones in environmental matrices like water and sludge are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. nih.govnih.gov HPLC-MS/MS methods, in particular, are favored for their ability to simultaneously analyze multiple isothiazolinones at low concentrations. nih.gov
A key component in ensuring the accuracy of these analytical methods is the use of isotopically labeled internal standards. 4,5-Dichloro-2-methylisothiazol-3-one-d3 , the deuterated form of the target compound, serves this exact purpose. pharmaffiliates.com Its chemical properties are nearly identical to the parent compound, but its increased mass allows it to be distinguished in mass spectrometry. By adding a known amount of the deuterated standard to a sample, analysts can correct for any loss of the target analyte during sample preparation and analysis, leading to more accurate quantification.
Monitoring studies have detected various isothiazolinones in WWTP influents, effluents, and receiving waters. nih.gov For example, one study found 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI) to be a prominent isothiazolinone in water samples, with concentrations in WWTP influents reaching up to 84.0 µg/L. nih.gov The removal efficiency of isothiazolinones in conventional WWTPs can be variable. nih.gov
The following interactive table provides an overview of analytical methods used for isothiazolinone monitoring.
| Analytical Technique | Target Analytes | Sample Matrix | Key Findings/Application | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | MI, CMI, BIT, OIT, DCOIT, MBIT | Water-based adhesives for food contact materials | Simultaneous determination of six isothiazolinones. Detected MI, CMI, BIT, and MBIT in commercial samples. | nih.gov |
| GC-MS | Five isothiazolinone biocides | Environmental waters | Method developed for the determination of five isothiazolinones after solid-phase extraction and derivatization. | |
| HPLC-DAD | Isothiazolinones | Cosmetic and household products | Used for quantification in products, which are potential sources of environmental contamination. |
Risk Management Strategies and Remedial Technologies for Isothiazolinone Release into Natural Environments
Risk management for isothiazolinones involves a combination of regulatory controls, such as setting concentration limits in products, and the development of strategies to mitigate their impact on the environment. epa.gov When releases do occur, various remedial technologies can be employed to remove these compounds from contaminated environments.
Isothiazolinones can degrade in the environment through processes like hydrolysis and photolysis. nih.govresearchgate.net The rate of degradation is influenced by factors such as pH and exposure to sunlight. nih.govresearchgate.net For instance, the degradation of 5-chloro-2-methyl-4-isothiazolin-3-one is faster at higher pH values. researchgate.net The degradation of DCOIT is accelerated by sunlight, with a photolysis half-life of 6.8 days compared to 14.4 days in the dark. nih.gov The principal environmental degradation pathway for some methylisothiazolinones involves the opening of the isothiazole (B42339) ring. industrialchemicals.gov.au
For the remediation of water and soil contaminated with isothiazolinones and other organic pollutants, several technologies are available. These can be broadly categorized as biological, chemical, and physical methods.
Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. This approach is considered environmentally friendly and cost-effective. The brown-rot fungus Gloeophyllum trabeum has been shown to rapidly deplete DCOIT, suggesting a potential for fungal bioremediation. researchgate.net
Chemical remediation involves the use of chemical reactions to transform the contaminants. In situ chemical oxidation (ISCO) is a common technique where strong oxidizing agents are injected into the contaminated area to destroy organic pollutants. Another approach is in situ chemical reduction (ISCR) , which uses reducing agents to degrade toxic compounds.
The following table summarizes some remedial technologies applicable to organic contaminants like isothiazolinones.
| Remediation Technology | Mechanism | Applicability | Reference |
|---|---|---|---|
| Bioremediation | Microorganisms metabolize contaminants. | Soil and groundwater | researchgate.net |
| In Situ Chemical Oxidation (ISCO) | Chemical oxidation of contaminants. | Soil and groundwater | |
| In Situ Chemical Reduction (ISCR) | Chemical reduction of contaminants. | Soil and groundwater | |
| Activated Carbon Adsorption | Contaminants adsorb to the surface of activated carbon. | Water treatment | |
| Phytoremediation | Plants are used to remove, degrade, or contain contaminants. | Soil and water |
The selection of the most appropriate remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and cost-effectiveness.
Future Research Directions and Emerging Challenges in the Study of 4,5 Dichloro 2 Methylisothiazol 3 One D3
Exploration of Novel Analytical Applications Beyond Routine Environmental Monitoring
The primary application of 4,5-Dichloro-2-methylisothiazol-3-one-d3 is as a stable isotope-labeled internal standard for the accurate quantification of DCMIT in environmental samples. pharmaffiliates.comlgcstandards.com Its chemical properties, including a molecular formula of C4D3Cl2NOS and a molecular weight of 187.06, make it an ideal surrogate for the parent compound in analytical procedures. lgcstandards.com Future research necessitates the expansion of its use beyond routine water quality monitoring into more complex analytical frontiers.
A significant challenge lies in developing and validating robust analytical methods for detecting and quantifying DCMIT and its residues in diverse and complex matrices. These include soil, sediment, sludge, and biological tissues. The use of this compound is indispensable for overcoming matrix effects in sophisticated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring high accuracy and precision. nih.gov
Future applications will likely focus on:
Food Safety Analysis: Investigating potential contamination pathways of DCMIT into the food chain, requiring validated methods for various food products.
Biomonitoring: Quantifying uptake and accumulation in organisms to support toxicokinetic studies.
Material Science: Assessing the leaching of DCMIT from treated materials, such as paints and coatings, over their lifecycle.
The development of these novel applications hinges on the availability of high-purity deuterated standards like this compound.
Enhanced Understanding of Long-Term Environmental Fate, Persistence, and Bioavailability
A major research gap is the incomplete understanding of the long-term environmental fate, persistence, and bioavailability of DCMIT. While it is known to be an effective biocide, its behavior over extended periods in different environmental compartments is not fully elucidated. nih.govwikipedia.org Studies on related isothiazolinones, such as 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), indicate that these compounds can be toxic to non-target marine organisms and that their environmental persistence is a concern. nih.govnih.gov
Future research must focus on long-term studies that simulate realistic environmental conditions. This compound is a critical tool for these investigations, enabling researchers to:
Trace Degradation Pathways: Accurately measure the decay of the parent compound in soil and aquatic systems over months or years.
Determine Half-Life: Calculate the persistence of DCMIT in various environmental matrices under different conditions (e.g., aerobic vs. anaerobic).
Assess Bioavailability: Conduct experiments to determine the fraction of DCMIT in the environment that is available for uptake by living organisms.
By using the d3-labeled standard to spike environmental samples, researchers can precisely quantify the concentration of the unlabeled biocide, leading to more accurate models of its environmental behavior and potential for long-range transport.
Comprehensive Characterization and Ecotoxicological Assessment of Emerging Transformation Products
When DCMIT degrades in the environment, it can form various transformation products (TPs). These TPs may have different chemical properties and toxicological profiles than the parent compound, potentially posing their own environmental risks. The identification and toxicological assessment of these emerging contaminants represent a significant scientific challenge.
The use of this compound is instrumental in this research area. While the deuterated standard itself is not expected to form TPs in the same manner under experimental conditions, it is vital for the analytical workflow to study the TPs of unlabeled DCMIT. Its role includes:
Improving Analytical Accuracy: Serving as a stable internal standard during the quantification of known TPs.
Aiding in Identification: Helping to distinguish true TPs from analytical artifacts during mass spectrometry analysis.
Facilitating Degradation Kinetics: Allowing for precise measurement of the rate of parent compound degradation and the concurrent formation of TPs.
Future research will need to combine advanced analytical chemistry with ecotoxicological assays to identify unknown TPs and evaluate their potential to harm aquatic and terrestrial life.
Development of Advanced Remediation Technologies for Contaminated Aquatic and Terrestrial Environments
In cases of environmental contamination with isothiazolinones, effective remediation strategies are required. Research into remediation technologies for persistent organic pollutants is ongoing and includes methods like bioremediation, advanced oxidation processes (AOPs), and adsorption using novel materials. frtr.govepa.gov The development and optimization of these technologies for DCMIT are an emerging challenge.
This compound is an essential tool in the laboratory and pilot-scale testing of these remediation techniques. It allows for the validation of the technology's effectiveness by enabling precise measurement of the contaminant's removal efficiency.
| Remediation Technology | Description | Role of this compound |
|---|---|---|
| Bioremediation | Utilizes microorganisms to break down contaminants into less harmful substances. | Used as an internal standard to accurately quantify the rate and extent of DCMIT degradation during microbial activity studies. |
| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive species, such as hydroxyl radicals, to destroy organic pollutants. | Enables precise measurement of DCMIT concentration before and after treatment to determine the process efficiency. |
| Adsorption | Employs materials like activated carbon or novel nanomaterials to bind and remove contaminants from water or soil. | Crucial for conducting isotherm and kinetic studies by ensuring accurate quantification of DCMIT in the aqueous phase. |
| Phytoremediation | Uses plants to remove, degrade, or contain environmental contaminants. | Allows for accurate measurement of DCMIT uptake and translocation within plant tissues. |
The successful development of these technologies relies on the ability to generate reliable, quantitative data, a task for which the deuterated standard is indispensable.
Integration of Multi-Omics and High-Throughput Screening Approaches in Ecotoxicological Investigations
Modern toxicology is increasingly moving towards the use of high-throughput screening (HTS) and multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) to understand the mechanisms of toxicity. cefic-lri.orgresearchgate.netnih.gov These technologies allow scientists to investigate the effects of chemicals at a molecular level, providing insights into pathways of toxicity and potential adverse outcomes. nih.gov Studies on related compounds like DCOIT have already demonstrated the power of these methods in revealing cardiotoxicity and endocrine-disrupting effects in marine life. nih.govresearchgate.netnih.gov
A key challenge for future research on DCMIT is the application of these advanced methods to comprehensively assess its ecotoxicological risk. In such studies, precise control and measurement of exposure concentrations are paramount. This compound is critical for:
Accurate Dosimetry: Ensuring the nominal exposure concentrations in HTS and omics experiments correspond to the actual concentrations in the test systems.
Metabolic Studies: Quantifying the parent compound in biological samples (cells, tissues, plasma) to correlate molecular changes with internal dose.
Quality Control: Validating the analytical methods used to support these large-scale biological experiments.
| Advanced Approach | Description | Role of this compound |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly tests thousands of chemicals for biological activity using automated systems and cell-based assays. tox21.gov | Ensures accurate and consistent dosing across thousands of wells, which is critical for generating reliable dose-response data. |
| Transcriptomics (RNA-Seq) | Analyzes the complete set of RNA transcripts to understand how chemical exposure alters gene expression. nih.gov | Provides accurate quantification of the chemical in the exposure medium, linking it directly to observed gene expression changes. |
| Proteomics | Studies the entire set of proteins in a cell or organism to identify changes in protein expression and post-translational modifications. nih.gov | Serves as an internal standard for quantifying the toxicant in samples, helping to correlate protein-level changes with the internal dose. |
| Metabolomics | Investigates the complete set of small-molecule metabolites to find metabolic pathways affected by chemical exposure. researchgate.net | Allows for precise measurement of the parent compound, distinguishing it from endogenous metabolites and ensuring accurate data interpretation. |
The integration of these cutting-edge biological techniques with robust analytical chemistry, underpinned by the use of stable isotope standards, will be essential for a deeper and more predictive understanding of the ecotoxicological risks associated with DCMIT.
Q & A
Q. What methodologies are recommended for synthesizing 4,5-Dichloro-2-methylisothiazol-3-one-d3 with isotopic purity?
A common approach involves deuteration of the non-deuterated precursor via hydrogen-deuterium exchange under controlled conditions. For example, refluxing the parent compound in deuterated solvents (e.g., D₂O or deuterated ethanol) with catalysts like palladium or platinum can introduce deuterium at specific positions. Post-synthesis purification via recrystallization (e.g., using DMF–EtOH mixtures) and isotopic purity verification via mass spectrometry or NMR is critical . Quality control should include checks for residual solvents and isotopic enrichment ratios (e.g., ≥98% deuterium incorporation) .
Q. What analytical techniques are used to confirm the structure and isotopic labeling of this compound?
- NMR Spectroscopy : Compare -NMR spectra of the deuterated and non-deuterated compounds. Deuterium substitution eliminates proton signals at labeled positions (e.g., methyl or chloro groups). For example, the disappearance of a singlet at δ 2.76 ppm (CH₃) in -NMR confirms deuteration .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak with a mass shift corresponding to deuterium atoms (e.g., +3 amu for three deuterium substitutions) .
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content to rule out impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested to EN 374 standards), eye/face protection, and lab coats. Use respiratory protection in poorly ventilated areas .
- Storage : Store in airtight containers away from light and moisture. Ensure compatibility with deuterated solvents to avoid isotopic exchange .
- Waste Disposal : Collect deuterated waste separately to prevent environmental contamination. Follow institutional guidelines for isotopic compound disposal .
Advanced Research Questions
Q. How does deuteration affect the chemical stability and reactivity of this compound compared to its non-deuterated analog?
Deuteration can alter kinetic isotope effects (KIEs), influencing reaction rates and degradation pathways. For instance:
- Hydrolytic Stability : Deuterated compounds may exhibit slower hydrolysis due to stronger C-D bonds. Conduct pH-dependent stability studies (e.g., in buffered D₂O at 25–60°C) and monitor degradation via HPLC or LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to compare decomposition temperatures. Isotopic labeling can shift thermal degradation profiles by 5–10°C .
Q. How can researchers design experiments to study the degradation pathways of this compound in aqueous environments?
- Experimental Setup : Prepare deuterated aqueous solutions (e.g., D₂O with controlled pH) and incubate at varying temperatures. Use LC-MS/MS to identify degradation products (e.g., chloroacetic acid derivatives or thiol intermediates) .
- Isotopic Tracing : Compare degradation products of deuterated vs. non-deuterated compounds to track deuterium retention in intermediates. This clarifies whether cleavage occurs at deuterated sites .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?
- Signal Assignment : Use 2D NMR techniques (e.g., -HSQC or COSY) to resolve overlapping peaks. For example, cross-peaks in HSQC can distinguish between deuterated and non-deuterated carbons .
- Dynamic Exchange Effects : If deuteration is incomplete, variable-temperature NMR can detect exchange broadening. Optimize deuteration conditions (e.g., longer reaction times) to minimize mixed isotopic species .
Methodological Guidance for Data Analysis
Q. How should researchers analyze isotopic dilution effects in quantitative assays involving this compound?
- Internal Standards : Use the deuterated compound as an internal standard in LC-MS to correct for matrix effects. Ensure the deuterated analog co-elutes with the analyte .
- Calibration Curves : Prepare calibration solutions in deuterated solvent to match sample matrices. Validate linearity (R² ≥ 0.995) across the expected concentration range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
